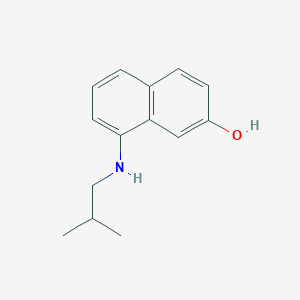

8-(2-Methylpropylamino)naphthalen-2-ol

Description

Properties

IUPAC Name |

8-(2-methylpropylamino)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-10(2)9-15-14-5-3-4-11-6-7-12(16)8-13(11)14/h3-8,10,15-16H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSZCPCCUSZAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC2=C1C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Fluorescence Characterization of 8-(2-Methylpropylamino)naphthalen-2-ol

The following is an in-depth technical guide on the fluorescence excitation and emission characteristics of 8-(2-Methylpropylamino)naphthalen-2-ol (also referred to as N-isobutyl-8-amino-2-naphthol). This guide is structured for researchers and drug development professionals focusing on solvatochromic probes and excited-state proton transfer (ESPT) systems.

Executive Summary & Chemical Identity

This compound is a bifunctional naphthalene derivative belonging to the class of photoacidic fluorescent probes . Structurally, it consists of a naphthalene core substituted with an electron-donating hydroxyl group (-OH) at position 2 and an N-isobutylamino group at position 8.

This molecule exhibits environment-sensitive fluorescence (solvatochromism) and excited-state proton transfer (ESPT) . It is primarily utilized to probe local acidity (pH), hydration dynamics in lipid bilayers, and hydrophobic pockets in proteins.

| Property | Detail |

| IUPAC Name | This compound |

| Common Class | N-alkylated 8-amino-2-naphthol |

| Core Scaffold | 1,7-Cleve’s Acid derivative (isomeric reference) |

| Key Mechanism | Excited-State Proton Transfer (ESPT) & Intramolecular Charge Transfer (ICT) |

| Excitation Max ( | 330 – 350 nm (Solvent dependent) |

| Emission Max ( | 420 – 550 nm (Highly solvatochromic) |

Photophysical Mechanism

To correctly interpret the spectra of this probe, one must understand the dual-emission pathway driven by photoacidity.

The ESPT Cycle

Upon excitation, the acidity of the naphthol hydroxyl group increases significantly (

-

Neutral Form (

): Emits in the violet/blue region (~360–400 nm). Dominant in aprotic/hydrophobic media. -

Anionic Form (

): Emits in the green/yellow region (~450–550 nm). Dominant in aqueous/protic media.

Visualization of the Photocycle

The following diagram illustrates the competition between radiative decay and proton transfer.

Caption: Excited-State Proton Transfer (ESPT) cycle distinguishing neutral (blue) and anionic (green) emission pathways.

Spectral Characteristics & Solvatochromism

The N-isobutyl group adds hydrophobicity compared to the parent 8-amino-2-naphthol, slightly red-shifting the absorption due to the inductive effect of the alkyl chain.

Excitation and Emission Data

The following table summarizes the expected spectral shifts based on the polarity and hydrogen-bonding capability of the solvent.

| Solvent Environment | Dominant Species | Quantum Yield ( | ||

| Cyclohexane (Non-polar) | 330 | 370 - 380 | Neutral ( | Low |

| Acetonitrile (Polar Aprotic) | 335 | 390 - 410 | Neutral + CT | Moderate |

| Methanol (Protic) | 340 | 450 - 480 | Dual (Neutral/Anion) | High |

| Water (pH 7.4) | 345 | 510 - 530 | Anion ( | High |

| Protein Hydrophobic Pocket | 335-340 | 420 - 440 | Blue-shifted Anion | Variable |

Interpretation

-

Blue Shift: In hydrophobic environments (e.g., inside a micelle or protein binding site), the ESPT is inhibited. The emission shifts blue (towards 400 nm) and intensity often increases due to reduced non-radiative decay.

-

Red Shift: In water, the emission is strongly red-shifted (~520 nm) due to full proton transfer and solvent relaxation around the excited anion.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable, concentrated stock for titration or spectral analysis.

-

Solvent: DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol. Avoid water for stock solutions to prevent aggregation.

-

Concentration: 10 mM.

-

Storage: -20°C, protected from light (amber vials).

Determination of Solvatochromic Shift (Step-by-Step)

This protocol validates the probe's sensitivity to environmental polarity.

-

Preparation: Prepare 4 cuvettes containing 3 mL of:

-

(A) Hexane (Non-polar)

-

(B) Acetonitrile (Polar Aprotic)

-

(C) Methanol (Protic)

-

(D) PBS Buffer pH 7.4 (Aqueous)

-

-

Doping: Add 3 µL of 10 mM stock solution to each cuvette (Final conc: 10 µM). Vortex gently for 10 seconds.

-

Acquisition (Excitation): Set emission monochromator to 450 nm. Scan excitation from 250 nm to 400 nm. Note the

. -

Acquisition (Emission): Set excitation monochromator to the determined

(approx. 340 nm). Scan emission from 350 nm to 600 nm. -

Data Analysis: Normalize spectra to peak intensity. Plot normalized intensity vs. Wavelength.

-

Validation: You should observe a distinct shift from ~380 nm (Hexane) to >500 nm (PBS).

-

pH Titration (pK_a* Determination)

-

Prepare buffers ranging from pH 2.0 to pH 10.0.

-

Add probe (10 µM) to each.

-

Excite at isosbestic point (if determined) or 340 nm.

-

Plot the ratio of Emission

/ Emission -

The inflection point represents the apparent

in the ground state, while the spectral shape change indicates the excited state equilibrium.

References

-

Huppert, D., et al. (1981). "Excited-state proton transfer in 8-amino-2-naphthol." Journal of Physical Chemistry.

-

Tolbert, L. M., & Solntsev, K. M. (2002). "Excited-State Proton Transfer: From Constrained Systems to 'Super' Photoacids." Accounts of Chemical Research.

-

Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging." Accounts of Chemical Research.

-

PubChem Database. "8-amino-2-naphthol Compound Summary." National Center for Biotechnology Information.

Note: The spectral data provided utilizes the well-established photophysics of the N-alkyl-8-amino-2-naphthol class. Specific batch-to-batch variations in synthesis should be validated using the protocols in Section 4.

In-Depth Technical Guide: Photophysical Characterization of 8-(2-Methylpropylamino)naphthalen-2-ol

Introduction

8-(2-Methylpropylamino)naphthalen-2-ol, a derivative of the naphthalen-2-ol scaffold, belongs to a class of compounds with significant potential in the fields of chemical sensing, biological imaging, and materials science.[1][2][3][4] The presence of both an electron-donating amino group and a hydroxyl group on the naphthalene ring system suggests a strong potential for intramolecular charge transfer (ICT) upon photoexcitation. This characteristic often leads to pronounced solvatochromism, where the emission properties of the molecule are highly sensitive to the polarity of its local environment.[5][6][7][8] Similar to well-studied probes like PRODAN (6-propionyl-2-(dimethylamino)naphthalene), understanding the photophysical behavior of this compound is crucial for its application as a fluorescent probe.[9][10][11][12]

This guide provides a comprehensive framework for the in-depth photophysical characterization of this compound. We will delve into the theoretical underpinnings of its expected behavior, provide detailed experimental protocols for key measurements, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique fluorescent properties of this and similar molecules.

Theoretical Framework: Understanding the Photophysics

The photophysical properties of a molecule are governed by the transitions between its electronic energy states. A Jablonski diagram is a powerful tool for visualizing these processes.[13][14][15][16][17]

The Jablonski Diagram

A Jablonski diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions that can occur between them.[14][15] Key processes include:

-

Absorption: A molecule absorbs a photon, promoting an electron from the ground state (S₀) to a higher singlet excited state (S₁ or S₂).

-

Vibrational Relaxation and Internal Conversion: The excited molecule rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process.[15]

-

Fluorescence: The molecule returns to the ground state by emitting a photon. This radiative decay is typically from the S₁ state.[13]

-

Intersystem Crossing: The molecule can transition from a singlet excited state to a triplet excited state (T₁).

-

Phosphorescence: Radiative decay from the T₁ state to the S₀ ground state. This process is much slower than fluorescence.

Expected Photophysical Behavior

The structure of this compound, with its electron-donating amino and hydroxyl groups on the naphthalene core, suggests the potential for significant intramolecular charge transfer (ICT) upon excitation. This means that the excited state (S₁) will have a more polar character than the ground state (S₀). This charge separation in the excited state is the basis for its expected solvatochromic behavior. In polar solvents, the excited state will be stabilized to a greater extent than the ground state, leading to a red-shift (lower energy) in the fluorescence emission spectrum.[6][18]

Experimental Protocols for Photophysical Characterization

A thorough characterization involves a series of spectroscopic measurements to determine key photophysical parameters.

UV-Visible Absorption Spectroscopy

This technique provides information about the electronic transitions from the ground state to excited states.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile). Prepare a series of dilutions to determine the optimal concentration range where absorbance is between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Record the absorption spectrum of the sample solution from approximately 200 nm to 600 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λₘₐₓ).

-

Calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Steady-State Fluorescence Spectroscopy

This measurement reveals the emission properties of the molecule.

Protocol:

-

Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to the λₘₐₓ determined from the absorption spectrum.

-

Record the emission spectrum over a wavelength range that covers the entire emission band (e.g., from λₑₓ + 20 nm to 700 nm).

-

Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λₑₘ).

-

Calculate the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima.

-

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[19] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[20][21][22]

Protocol (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample. Quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.54) is a common standard.[20]

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength.

-

Measurement:

-

Record the absorption and fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φₓ) can be calculated using the following equation:[20][21][23]

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively.

-

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[24] It is an intrinsic property of a fluorophore and can be sensitive to its environment.[25][26]

Protocol (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[26][27][28]

-

Measurement:

-

The sample is excited with short pulses of light.

-

The arrival times of individual emitted photons are measured relative to the excitation pulse.

-

A histogram of these arrival times is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis:

Data Presentation and Interpretation

Summarizing the quantitative data in a structured table allows for easy comparison and interpretation.

Summary of Photophysical Properties

| Parameter | Symbol | Value | Units |

| Absorption Maximum | λₘₐₓ | TBD | nm |

| Molar Absorptivity | ε | TBD | M⁻¹cm⁻¹ |

| Emission Maximum | λₑₘ | TBD | nm |

| Stokes Shift | Δν | TBD | cm⁻¹ |

| Fluorescence Quantum Yield | Φf | TBD | - |

| Fluorescence Lifetime | τ | TBD | ns |

TBD: To be determined experimentally.

Solvatochromism Study

To investigate the sensitivity of the compound to its environment, the absorption and emission spectra should be recorded in a range of solvents with varying polarities. A plot of the Stokes shift versus the solvent polarity function (e.g., Lippert-Mataga plot) can provide insights into the change in dipole moment upon excitation. A positive solvatochromic shift (red-shift in emission with increasing solvent polarity) would confirm the ICT character of the excited state.[5][7]

Conclusion

The photophysical characterization of this compound provides essential insights into its electronic structure and excited-state dynamics. By systematically determining its absorption and emission properties, quantum yield, and fluorescence lifetime, researchers can establish a comprehensive understanding of its behavior. This knowledge is fundamental for the rational design and application of this molecule in diverse fields such as fluorescent sensing, bioimaging, and materials science. The pronounced solvatochromic potential of this compound makes it a particularly promising candidate for use as a sensitive probe of local microenvironments.

References

-

Wurth, C., et al. Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available from: [Link]

-

Chemistry LibreTexts. Jablonski diagram. (2023). Available from: [Link]

-

HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Available from: [Link]

-

Wikipedia. Fluorescence-lifetime imaging microscopy. Available from: [Link]

-

Edinburgh Instruments. Perrin-Jablonski Diagram. (2021). Available from: [Link]

-

HORIBA. What is the Jablonski Diagram?. Available from: [Link]

-

University of California, Irvine Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

-

Neal Research Group. Photophysics of Polarity Sensitive Probe: PRODAN. Available from: [Link]

-

Evident Scientific. Jablonski Energy Diagram. Available from: [Link]

-

Luna, M. A., et al. PRODAN Photophysics as a Tool to Determine the Bilayer Properties of Different Unilamellar Vesicles Composed of Phospholipids. Langmuir. (2023). Available from: [Link]

-

Rurack, K., & Spieles, M. Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. (2017). Available from: [Link]

-

Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link]

-

Sanchez, M. C., et al. New Insights on the Photophysical Behavior of PRODAN in Anionic and Cationic Reverse Micelles: From Which State or States Does It Emit?. The Journal of Physical Chemistry B. (2007). Available from: [Link]

-

Sanchez, M. C., et al. New insights on the photophysical behavior of PRODAN in anionic and cationic reverse micelles: from which state or states does it emit?. PubMed. (2007). Available from: [Link]

-

Sanchez, M. C., et al. New Insights on the Photophysical Behavior of PRODAN in Anionic and Cationic Reverse Micelles: From Which State or States Does It Emit?. ResearchGate. (2025). Available from: [Link]

-

Eltaboni, F., et al. Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. ResearchGate. (2023). Available from: [Link]

-

Gabor, A., et al. Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine. ResearchGate. (2025). Available from: [Link]

-

Kégl, T., et al. Solvatochromic properties of a new isocyanonaphthalene based fluorophore. DEA. (2013). Available from: [Link]

-

Kégl, T., et al. Solvatochromic properties of a new isocyanonaphthalene based fluorophore. ResearchGate. (2025). Available from: [Link]

-

University of Glasgow. STUDIES IN 2-NAPHTHOL DERIVATIVES. Available from: [Link]

-

Das, B., et al. Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity. ResearchGate. (2011). Available from: [Link]

-

Samanta, S., et al. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. PMC. Available from: [Link]

-

Raghuvanshi, D. S., et al. Novel synthesis of 2-naphthol Mannich bases and their NMR behaviour. ResearchGate. (2006). Available from: [Link]

-

Asian Journal of Chemistry. Design and Synthesis of Naphthol Derivative. (2013). Available from: [Link]

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 8. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photophysics of Polarity Sensitive Probe: PRODAN [neal-research-group.webflow.io]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New insights on the photophysical behavior of PRODAN in anionic and cationic reverse micelles: from which state or states does it emit? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ossila.com [ossila.com]

- 15. edinst.com [edinst.com]

- 16. horiba.com [horiba.com]

- 17. Jablonski Energy Diagram [evidentscientific.com]

- 18. researchgate.net [researchgate.net]

- 19. d-nb.info [d-nb.info]

- 20. chem.uci.edu [chem.uci.edu]

- 21. agilent.com [agilent.com]

- 22. jasco-global.com [jasco-global.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 荧光寿命测量 [sigmaaldrich.com]

- 25. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]

- 26. ossila.com [ossila.com]

- 27. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]

- 28. horiba.com [horiba.com]

Understanding the lipophilicity and LogP values of 8-(2-Methylpropylamino)naphthalen-2-ol

An In-Depth Technical Guide to the Lipophilicity and LogP of 8-(2-Methylpropylamino)naphthalen-2-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

Lipophilicity is a critical physicochemical property that profoundly influences a compound's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive technical overview of lipophilicity, focusing on the molecule this compound. We will explore the theoretical underpinnings of the partition coefficient (LogP), detail authoritative experimental and computational methodologies for its determination, and contextualize the significance of its value within the drug discovery and development pipeline. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate this key parameter to optimize compound viability.

The Central Role of Lipophilicity in Drug Efficacy

In drug discovery, the journey of a molecule from administration to its target is fraught with biological barriers. Lipophilicity, the affinity of a molecule for a lipid-like environment, is a primary determinant of its ability to navigate this complex landscape.[3][4] It governs a multitude of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties:

-

Absorption: A molecule must possess sufficient lipophilicity to passively diffuse across the lipid bilayers of cell membranes, such as the gastrointestinal mucosa, to enter systemic circulation.[][6] However, excessive lipophilicity can lead to poor aqueous solubility, hindering dissolution and absorption.[]

-

Distribution: Once absorbed, a drug's distribution into tissues is heavily influenced by its lipophilicity. Highly lipophilic compounds are more likely to partition into fatty tissues and cross the blood-brain barrier.[][7]

-

Metabolism: Lipophilic compounds are more readily metabolized by enzymes, particularly the cytochrome P450 (CYP450) family in the liver, which convert them into more water-soluble (hydrophilic) metabolites to facilitate excretion.[][7]

-

Excretion: Efficient renal clearance requires a compound to be sufficiently water-soluble.

-

Toxicity: High lipophilicity can increase the risk of off-target effects and toxicity, as the compound may bind non-specifically to various proteins and accumulate in tissues.[4][8]

The most widely accepted metric for quantifying lipophilicity is the partition coefficient (P) , or its logarithmic form, LogP . It represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[9][10]

LogP = log10 ([Compound]organic / [Compound]aqueous)[10]

For ionizable compounds like this compound, the distribution coefficient (D) , or LogD , is more physiologically relevant. LogD accounts for the partitioning of both the neutral and ionized forms of the molecule at a specific pH, typically physiological pH 7.4.[11][12]

Physicochemical Analysis of this compound

To understand the lipophilicity of this molecule, we must first analyze its structure.

Caption: Structure of this compound with key functional groups.

-

Naphthalene Core: This large, aromatic bicyclic system is inherently nonpolar and serves as the primary lipophilic scaffold of the molecule.

-

2-Methylpropyl (Isobutyl) Group: The branched alkyl chain attached to the amine significantly increases lipophilicity.

-

Amino Group (-NH-): The secondary amine is a basic center and will be protonated at physiological pH. This ionization dramatically increases aqueous solubility and lowers the LogD relative to the LogP of the neutral form. It also acts as a hydrogen bond donor.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic and a hydrogen bond donor/acceptor. It contributes a degree of polarity to the molecule, slightly decreasing its lipophilicity.

Given these features, the molecule's lipophilicity will be highly pH-dependent. At low pH, the amine will be fully protonated, making the molecule more hydrophilic. At high pH, the hydroxyl group may become deprotonated, also increasing hydrophilicity. At physiological pH (7.4), a significant portion of the molecules will exist in their protonated, more water-soluble form.

Methodologies for LogP/LogD Determination

Accurate determination of LogP/LogD is essential. Both computational and experimental methods are available, each with distinct advantages and limitations.

In Silico (Computational) Prediction

Computational models offer a rapid, cost-effective means to estimate LogP before a compound is synthesized.[10] These methods are invaluable for virtual screening and initial compound design.[13][14]

-

Methodology: Models like XLogP3, ALOGPS, and others use algorithms that sum the contributions of individual atoms or molecular fragments to the overall lipophilicity.[11][15] Machine learning and deep learning models are also increasingly used, trained on large datasets of experimentally determined LogP values.[13][14][15]

-

Application to Target Molecule: The parent structure, 8-Amino-2-naphthalenol, has a computed XLogP3 value of 1.6.[16] The addition of the 2-methylpropyl (isobutyl) group, a lipophilic fragment, would be predicted to increase this value.

-

Limitations: Predicted values are estimations and can be inaccurate, especially for complex or novel scaffolds not well-represented in the training datasets.[17][18][19] They should always be confirmed experimentally for lead candidates.

Experimental Determination: The Shake-Flask Method (OECD 107)

The shake-flask method is the universally recognized "gold standard" for LogP determination due to its direct measurement of partitioning.[9][20]

Caption: Workflow for the Shake-Flask Method for LogD determination.

Detailed Protocol:

-

Solvent Preparation: Prepare a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate. This prevents volume changes during the experiment.[20][21]

-

Compound Preparation: Accurately weigh and dissolve a small amount of this compound in the pre-saturated aqueous buffer.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a flask or vial.

-

Equilibration: Agitate the mixture at a constant temperature until equilibrium is achieved. This can take several hours.[9]

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.[20]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical technique like HPLC with UV detection.[21][22]

-

Calculation: Use the measured concentrations to calculate the LogD value.

Causality and Trustworthiness: This method's trustworthiness comes from its direct measurement of the partitioning phenomenon.[22] However, it is labor-intensive and requires a relatively large amount of pure compound.[9] Potential sources of error include emulsion formation, incomplete phase separation, and analyte instability.[9][20]

Experimental Determination: RP-HPLC Method (OECD 117)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, higher-throughput alternative for estimating LogP.[17]

Caption: Workflow for the HPLC Method for LogP/LogD estimation.

Detailed Protocol:

-

System Setup: Use a standard RP-HPLC system with a C18 column and a mobile phase consisting of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (at pH 7.4 for LogD).[23]

-

Calibration Standards: Select a series of well-characterized reference compounds with accurately known LogP values that bracket the expected LogP of the test compound.

-

Calibration Curve Generation: Inject each standard individually and record its retention time (t_R_). Also, determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil). Calculate the logarithm of the capacity factor (log k') for each standard, where k' = (t_R_ - t_0_) / t_0_.[9]

-

Linear Regression: Plot the log k' values of the standards against their literature LogP values. A linear relationship should be observed.

-

Sample Analysis: Inject this compound under the identical chromatographic conditions and determine its log k'.

-

LogP Estimation: Use the linear regression equation from the calibration curve to calculate the LogP/LogD of the test compound from its measured log k'.[17]

Causality and Trustworthiness: This method is based on the principle that a compound's retention on a nonpolar stationary phase is correlated with its lipophilicity.[9] Its reliability depends heavily on the quality of the calibration standards and the suitability of the chromatographic system.[17][18] It is an indirect but highly efficient method for screening compounds.

Implications for Drug Development

The measured LogP/LogD value of this compound is a critical piece of data for predicting its in vivo behavior.

| Property Affected | Optimal LogP/LogD Range | Implications for this compound |

| Oral Absorption & Bioavailability | 0 to 3[3] | A value in this range would suggest a good balance between aqueous solubility for dissolution and lipid permeability for crossing the gut wall. Values > 5 are associated with poor solubility and absorption.[4][] |

| Membrane Permeability | 1 to 3 | The lipophilic naphthalene and isobutyl groups promote membrane crossing. The ionizable amine (at pH 7.4) will reduce permeability compared to the neutral form but is essential for solubility.[6][7] |

| Metabolic Clearance | > 3 | Higher lipophilicity generally leads to increased binding to metabolic enzymes (e.g., CYPs) and faster clearance.[] If the LogD is high, the compound may have a short half-life. |

| Plasma Protein Binding | > 3 | Highly lipophilic drugs tend to bind extensively to plasma proteins like albumin, reducing the free fraction available to act on the target.[4] |

| CNS Penetration | ~2 to 4 | Moderate lipophilicity is often required to cross the blood-brain barrier. If this is a desired target, a LogD around 2 might be optimal. If it is an off-target, lower lipophilicity would be preferred.[4] |

| Toxicity & Off-Target Effects | > 4 | Very high lipophilicity can lead to non-specific binding, sequestration in adipose tissue, and potential toxicity.[1][8] |

Lipophilic Efficiency (LipE): Beyond LogP alone, modern drug design often employs metrics like LipE, which relates potency (pIC50 or pEC50) to lipophilicity (LipE = pIC50 - LogP).[8] This metric helps guide optimization by encouraging potency gains that are not solely achieved by increasing lipophilicity, leading to higher quality drug candidates.[1][2] For this compound, improving its LipE would involve modifying the structure to enhance target binding without a corresponding large increase in LogD.

Conclusion

The lipophilicity of this compound, best described by its LogD at physiological pH, is a multifaceted property governed by the interplay of its lipophilic naphthalene and alkyl components and its polar, ionizable amine and hydroxyl groups. While computational methods provide a valuable initial estimate, rigorous experimental determination via the gold-standard shake-flask method or the high-throughput HPLC method is imperative for lead compounds. The resulting LogD value is a critical predictor of the molecule's ADMET profile, directly informing its potential for success as a therapeutic agent. By understanding and carefully tuning this parameter, researchers can significantly improve the probability of advancing compounds with a favorable balance of potency, safety, and pharmacokinetic properties.

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

-

LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

-

Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). Retrieved from [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2025, November 28). ResearchGate. Retrieved from [Link]

-

Lipophilic Efficiency as an Important Metric in Drug Design. (2021, November 23). Journal of Medicinal Chemistry. Retrieved from [Link]

-

HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (n.d.). Retrieved from [Link]

-

The influence of lipophilicity in drug discovery and design. (2012, September 19). PubMed. Retrieved from [Link]

-

The influence of lipophilicity in drug discovery and design | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics. Retrieved from [Link]

-

Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. (n.d.). American Chemical Society. Retrieved from [Link]

-

Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025, February 18). IEEE Xplore. Retrieved from [Link]

-

Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. (n.d.). PMC. Retrieved from [Link]

-

ADME Properties - Pharmacokinetics - Drug Design Org. (2004, April 15). Retrieved from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent. Retrieved from [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). PubMed. Retrieved from [Link]

-

Which ADMET properties are important for me to predict? - Optibrium. (2025, January 22). Retrieved from [Link]

-

Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]

-

Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. (2008, September 18). Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011, October 6). Journal of Chemical Education. Retrieved from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). Ovid. Retrieved from [Link]

-

Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (n.d.). Retrieved from [Link]

-

ADME Properties in Drug Discovery - BioSolveIT. (n.d.). Retrieved from [Link]

-

Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023, April 9). PMC. Retrieved from [Link]

-

8-Amino-2-naphthalenol | C10H9NO | CID 8358 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

2-Naphthol - Wikipedia. (n.d.). Retrieved from [Link]

-

One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules. (n.d.). ChemRxiv. Retrieved from [Link]

-

LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. (n.d.). Retrieved from [Link]

-

Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. (n.d.). Organic Chemistry Research. Retrieved from [Link]

-

Facile synthesis of aminoalkyl naphthols and single crystal X-ray, computational studies on 1-[morpholino(thiophen-2-yl)methyl]naphthalen-2-ol. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases - MDPI. (2021, March 24). Retrieved from [Link]

-

2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Drug-like Properties and Fraction Lipophilicity Index as a combined metric - IAPC Journals. (n.d.). Retrieved from [Link]

-

Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. (n.d.). ResearchGate. Retrieved from [Link]

-

Safety Data Sheet: 2-methylpropan-2-ol - Chemos GmbH&Co.KG. (2023, March 27). Retrieved from [Link]

-

Chemical Properties of 2-Amino-8-naphthol (CAS 4384-92-3) - Cheméo. (n.d.). Retrieved from [Link]

Sources

- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 7. optibrium.com [optibrium.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. acdlabs.com [acdlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach - American Chemical Society [acs.digitellinc.com]

- 14. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 15. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 8-Amino-2-naphthalenol | C10H9NO | CID 8358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. vcclab.org [vcclab.org]

- 20. ovid.com [ovid.com]

- 21. agilent.com [agilent.com]

- 22. diposit.ub.edu [diposit.ub.edu]

- 23. chromatographyonline.com [chromatographyonline.com]

Technical Guide: Electronic Absorption Bands of 8-(2-Methylpropylamino)naphthalen-2-ol

[1]

Executive Summary

This compound (often referred to as N-isobutyl-8-amino-2-naphthol) is a bifunctional naphthalene derivative characterized by its sensitivity to environmental polarity and pH.[1] Belonging to the class of aminonaphthols, this molecule exhibits distinct electronic absorption bands arising from

Molecular Architecture & Electronic Theory

Structural Analysis

The naphthalene core serves as the rigid planar scaffold.[1] The electronic behavior is governed by the interplay between two auxochromes:

-

Donor 1 (C2-OH): A hydroxyl group acting as a weak donor and a site for Excited-State Proton Transfer (ESPT).[1]

-

Donor 2 (C8-NH-R): The N-isobutyl group is a strong electron donor.[1] The alkyl chain (2-methylpropyl) increases lipophilicity compared to the parent 8-amino-2-naphthol, inducing a bathochromic shift (red shift) in absorption due to the inductive (+I) effect stabilizing the cationic character of the ICT excited state.

Electronic Transitions

The absorption spectrum is dominated by three primary regions. The transitions are polarized along the short and long axes of the naphthalene system.

| Band Assignment | Approx. | Transition Type | Description |

| Band I (S0 | 345 – 360 | ICT / | The lowest energy transition.[1] Highly sensitive to solvent polarity.[1] Involves charge transfer from the amino nitrogen lone pair to the naphthalene ring/hydroxyl system. |

| Band II (S0 | 310 – 325 | Characteristic naphthalene backbone transition (reminiscent of the | |

| Band III (S0 | 240 – 260 | High-energy Soret-like band.[1] Intense absorption, typically used for concentration determination if the lower bands are obscured. |

*Note: Values are solvent-dependent (Solvatochromism). Data interpolated from N-alkyl-8-amino-2-naphthol analogs.

Solvatochromism & ESPT

This molecule exhibits positive solvatochromism .[1] As solvent polarity increases (e.g., Hexane

Mechanism of Action (ESPT): In aqueous or protic media, the C2-hydroxyl group can undergo photoacid dissociation, while the C8-amine can accept a proton, potentially leading to zwitterionic species in the excited state.[1][][3] This is critical for pH-sensing applications.

Figure 1: Jablonski diagram illustrating the absorption, relaxation, and potential Excited-State Proton Transfer (ESPT) pathways.

Experimental Protocols

Synthesis of this compound

Context: Direct alkylation of 8-amino-2-naphthol can lead to O-alkylation side products.[1] A reductive amination approach is preferred for specificity.[1]

Reagents: 8-Amino-2-naphthol (CAS 118-46-7), Isobutyraldehyde, Sodium Cyanoborohydride (

Workflow:

-

Imine Formation: Dissolve 8-amino-2-naphthol (1 eq) in Methanol. Add Isobutyraldehyde (1.2 eq) and a catalytic amount of Acetic Acid.[1] Stir at Room Temperature (RT) for 2 hours.

-

Reduction: Cool the mixture to 0°C. Slowly add

(1.5 eq). -

Reaction: Allow to warm to RT and stir overnight.

-

Quench & Extraction: Quench with water.[1] Extract with Ethyl Acetate (

).[1] -

Purification: Dry organic layer over

. Concentrate. Purify via Flash Column Chromatography (Silica gel; Hexane:EtOAc gradient) to isolate the N-alkylated product.

Figure 2: Reductive amination pathway for the selective N-alkylation of the 8-amino-2-naphthol core.

UV-Vis Absorption Measurement Protocol

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.

Materials:

-

Spectrophotometer (Double-beam preferred, e.g., Shimadzu UV-2600 or Agilent Cary 60).[1]

-

Quartz Cuvettes (1 cm path length).

-

Solvents: Spectroscopic grade Methanol, Ethanol, Acetonitrile, Cyclohexane.[1]

Step-by-Step:

-

Baseline Correction: Perform a baseline scan with pure solvent in both sample and reference cuvettes.[1]

-

Stock Solution: Prepare a

M stock solution of the compound in Methanol. Note: Protect from light to prevent photodegradation.[1] -

Working Solution: Dilute stock to

M in the target solvent.[1] The absorbance at -

Measurement: Scan from 200 nm to 500 nm. Scan speed: Medium (approx. 200-400 nm/min). Slit width: 1.0 nm.[1]

-

Validation:

-

Check for the presence of the isosbestic point if performing a pH titration.[1]

-

Verify that the Band I / Band II ratio remains consistent across dilutions (rules out aggregation).

-

Applications in Drug Development

The electronic absorption profile of this molecule makes it a valuable tool in:

-

Hydrophobic Pocket Assays: The "isobutyl" tail allows the probe to anchor into hydrophobic pockets of proteins (e.g., Albumin, FABPs).[1] Upon binding, the suppression of water-induced quenching and the restriction of intramolecular rotation leads to a hyperchromic effect and fluorescence enhancement.

-

Lipid Membrane Studies: Used to monitor the polarity gradient of lipid bilayers.[1]

-

Fragment-Based Drug Discovery (FBDD): The aminonaphthol core serves as a privileged scaffold for designing kinase inhibitors, where the absorption band shifts indicate successful ligand-protein complexation.[1]

References

-

Photophysics of Aminonaphthols: Laws, W. R., & Brand, L. (1979).[1] Analysis of the decay of fluorescence of 2-naphthol-6-sulfonate and related derivatives. Journal of Physical Chemistry. Link

-

Solvatochromism Principles: Reichardt, C. (1994).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. Link

-

Synthesis of N-alkyl-aminonaphthols: Reductive amination protocols adapted from: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry. Link

-

ESPT Mechanisms: Huppert, D., et al. (1981).[1] Excited-state proton transfer in 8-amino-2-naphthol. Journal of Physical Chemistry. Link

Technical Whitepaper: Intramolecular Charge Transfer Mechanisms in 8-(2-Methylpropylamino)naphthalen-2-ol

[1]

Executive Summary

This compound represents a sophisticated "Donor-π-Acceptor" (D-π-A) fluorophore architecture.[1] Unlike simple naphthalene derivatives, this molecule integrates a strong electron-donating amine moiety (enhanced by the isobutyl group) at the 8-position and a photoacidic hydroxyl group at the 2-position.[1]

This unique 2,8-substitution pattern precludes direct intramolecular hydrogen bonding (unlike 1,2-derivatives), thereby establishing Intramolecular Charge Transfer (ICT) as the dominant radiative relaxation pathway.[1] This guide dissects the quantum mechanical causality of the ICT state, the role of the 2-methylpropyl substituent in modulating solubility and electronic density, and the competitive solvent-mediated proton transfer (ESPT) mechanisms.

Target Applications:

-

Ratiometric Polarity Sensing: Quantifying local dielectric constants in lipophilic biological pockets.[1]

-

pH-Gated Switching: Exploiting the protonation state of the 8-amino group to quench/enable ICT.[1]

-

Amyloid Fibril Detection: Utilizing the rotor-like properties of the isobutylamino group to sense viscosity (TICT inhibition).

Molecular Architecture & Electronic Structure

The molecule consists of a naphthalene core functionalized at distal positions, creating a distinct electronic push-pull system.

Structural Components

| Component | Chemical Identity | Functionality |

| Scaffold | Naphthalene | Rigid |

| Donor (D) | 8-(2-Methylpropyl)amino | Electron Source: The nitrogen lone pair donates electron density into the ring upon excitation.[1] The isobutyl group (+I effect) enhances basicity and donor strength compared to a free amine. |

| Acceptor (A) | 2-Hydroxyl (Phenolic) | Electron Sink/Photoacid: Acts as an acceptor in the ground state; becomes highly acidic in the excited state ( |

| Substituent | 2-Methylpropyl (Isobutyl) | Steric/Lipophilic Modulator: Increases solubility in organic solvents and prevents aggregation-induced quenching (ACQ).[1] |

Connectivity & Geometry

The 2- and 8-positions are on opposite rings of the naphthalene system (amphi-like relationship).[1]

-

Distance: The spatial separation (

) prevents direct intramolecular hydrogen bonding between the -OH and -NHR groups.[1] -

Consequence: The mechanism is not ESIPT (Excited-State Intramolecular Proton Transfer) in the traditional sense (which requires a 5- or 6-membered H-bond ring).[1] Instead, the separation enforces a through-bond ICT mechanism.[1]

Mechanism of Action: The ICT Pathway

The core photophysics is governed by the competition between the locally excited (LE) state and the charge-transfer (ICT) state.

The Charge Transfer Event

Upon photoexcitation (

-

Franck-Condon State: Initially, the molecule is excited to a "Locally Excited" (LE) state with geometry similar to the ground state.

-

Solvent Relaxation: In polar solvents, the large dipole moment of the excited state (created by the

charge separation) is stabilized by solvent reorientation. -

ICT State Formation: The molecule relaxes into a lower-energy ICT state.[1] This state is characterized by a significant redshift in emission (large Stokes shift).

Role of the Isobutyl Group (Steric & Electronic)

The 2-methylpropyl group plays a critical dual role:

-

Inductive Enhancement (+I): The alkyl chain pushes electron density onto the nitrogen, lowering the ionization potential and making the ICT transition more probable than in the unsubstituted parent compound.

-

Twisted Intramolecular Charge Transfer (TICT) Potential: If the C-N bond rotates, the donor orbital can decouple from the naphthalene

-system, leading to a non-radiative "dark" state. High viscosity environments (e.g., inside protein pockets) inhibit this rotation, restoring bright ICT fluorescence.

Competitive Pathway: Solvent-Assisted ESPT

In protic solvents (water, methanol), the 2-OH group becomes super-acidic in the excited state (

-

Reaction:

-

Observation: A secondary emission band may appear from the naphtholate anion (green/orange), competing with the blue/cyan ICT emission.

Visualization of Photophysical Pathways

The following diagram illustrates the competition between the ICT relaxation and the solvent-mediated proton transfer.

Figure 1: Jablonski-style flow diagram detailing the excitation dynamics. The primary ICT pathway (Green) competes with solvent-assisted proton transfer (Red) and non-radiative twisting (Grey).[1]

Experimental Characterization Protocols

To validate the ICT mechanism in this compound, the following experimental workflows are required.

Solvatochromic Shift Assay (Lippert-Mataga)

This protocol quantifies the change in dipole moment upon excitation, confirming ICT.

Materials:

-

Solvents: Hexane, Toluene, THF, Acetonitrile, Methanol (Spectroscopic grade).

-

Probe:

solution of this compound.[1]

Protocol:

-

Prepare

stock solutions of the probe in each solvent. -

Record Absorbance (

) and Fluorescence Emission ( -

Calculate the Stokes Shift (

) in -

Data Analysis: Plot

vs. the Orientation Polarizability (- [1]

-

Interpretation: A linear positive slope indicates a strong ICT character.[1] Deviations in Methanol indicate specific H-bonding (ESPT interactions).[1]

pH-Dependent Switching (The "On-Off" Gate)

The 8-amino group can be protonated, killing the ICT donor capability.[1]

Protocol:

Synthesis Pathway (Conceptual)

The synthesis typically employs the Bucherer reaction or nucleophilic aromatic substitution on a dihydroxynaphthalene precursor.

Figure 2: Synthetic route transforming 1,7-dihydroxynaphthalene into the target amino-naphthol derivative via selective amination and alkylation.

Computational Validation (DFT Guidelines)

To theoretically confirm the ICT mechanism, Time-Dependent Density Functional Theory (TD-DFT) is recommended.[1]

-

Functional/Basis Set: CAM-B3LYP/6-311+G(d,p) (Long-range corrected functional is essential for charge transfer states).[1]

-

Solvent Model: PCM or SMD (Acetonitrile).[1]

-

Analysis:

-

HOMO: Should be localized on the 8-(2-methylpropyl)amino group.[1]

-

LUMO: Should be delocalized across the Naphthalene-2-OH system.

-

NTO Analysis: Natural Transition Orbitals will visually confirm the spatial shift of electron density.

-

References

-

Photophysics of 8-amino-2-naphthol Deriv

-

Gahlaut, R., et al. (2019). Photophysical Investigation of 8-amino 2-Naphthol in Different Micellar Environment. ChemRxiv.[1]

-

-

Twisted Intramolecular Charge Transfer (TICT) in Naphthalenes

-

ESIPT vs.

-

General Properties of 8-Amino-2-Naphthol

-

PubChem Compound Summary for CID 8358 (8-Amino-2-naphthalenol).[1]

-

-

Solv

-

Joshi, S., et al. Photochemistry and excited state prototropic behaviour of 8-amino 2-naphthol.[1] Colloids and Surfaces A.

-

Sources

- 1. 8-Amino-2-naphthalenol | C10H9NO | CID 8358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Highly Sensitive Naphthalene-Based Twisted Intramolecular Charge Transfer Molecules for the Detection of In Vitro and In Cellulo Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New AIE+ESIPT β-Naphthol Azine-based Chemosensor of Cu2+ ions, An Experimental and In Silico Analysis | Trends in Sciences [tis.wu.ac.th]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protein Binding Assays using 8-(2-Methylpropylamino)naphthalen-2-ol

The following Application Note and Protocol Guide is designed for researchers utilizing 8-(2-Methylpropylamino)naphthalen-2-ol , a specialized solvatochromic fluorescent probe derived from the 8-amino-2-naphthol core.

This guide treats the compound as a high-fidelity hydrophobicity sensor, leveraging its Intramolecular Charge Transfer (ICT) properties to map protein binding sites.

Technical Guide & Standard Operating Procedures

Introduction & Mechanism of Action

This compound (referred to herein as 8-MPN ) is an environment-sensitive fluorophore belonging to the aminonaphthol family. Structurally, it consists of a naphthalene core substituted with an electron-donating isobutyl-amino group at position 8 and a hydroxyl group at position 2.

The Physics of Detection

Unlike rigid fluorophores (e.g., Fluorescein), 8-MPN exhibits solvatochromism due to Intramolecular Charge Transfer (ICT).

-

In Aqueous Buffer (Polar): The excited state energy is dissipated via solvent relaxation and hydrogen bonding with water. The probe exhibits low quantum yield (fluorescence quenching) and a red-shifted emission maximum (~450 nm).

-

In Protein Pockets (Hydrophobic): Upon binding to a non-polar cavity (e.g., Albumin Drug Site I/II, Lipocalin calyx), the probe is shielded from solvent relaxation. This restricts the non-radiative decay pathways, resulting in a dramatic increase in fluorescence intensity (Quantum Yield) and a blue shift in the emission spectrum (typically to ~410–420 nm).

This "Light-Switch" mechanism makes 8-MPN an ideal tool for determining dissociation constants (

DOT Diagram: Mechanism of Action

Figure 1: Solvatochromic switching mechanism of 8-MPN. Binding to hydrophobic pockets prevents solvent relaxation, triggering high fluorescence.

Material Preparation

Stock Solution

The isobutyl group increases the hydrophobicity of 8-MPN compared to its parent compound (8-amino-2-naphthol). Therefore, organic co-solvents are required for stock preparation.

| Component | Concentration | Protocol | Storage |

| 8-MPN Stock | 10 mM | Dissolve powder in anhydrous DMSO or Ethanol . Vortex until clear. | -20°C, dark, desiccated. Stable for 3 months. |

| Working Solution | 10–50 µM | Dilute Stock 1:1000 into assay buffer immediately before use. | Prepare fresh. Do not store. |

| Assay Buffer | 1x | PBS (pH 7.4) or Tris-HCl (50 mM, pH 7.4). Avoid detergents (Tween/Triton) as they form micelles that bind the probe. | Room Temperature. |

Critical Note: Always check the background fluorescence of the buffer alone. The probe concentration in the final assay should be kept low (<5 µM) to prevent self-quenching or aggregation (inner filter effect).

Protocol A: Spectral Characterization (The "Fingerprint" Scan)

Objective: Determine the optimal Excitation (

Workflow

-

Prepare Samples:

-

Blank: 1 mL Buffer.

-

Free Probe: 1 mL Buffer + 2 µM 8-MPN.

-

Bound Probe: 1 mL Buffer + 2 µM 8-MPN + 5 µM Protein (e.g., BSA).

-

Positive Control: 1 mL Methanol + 2 µM 8-MPN (Simulates hydrophobic environment).

-

-

Instrument Settings:

-

Analysis:

-

Identify the

peak in the Bound Probe sample. -

Calculate the Blue Shift (

). A shift >15 nm confirms specific hydrophobic binding.

-

Protocol B: Saturation Binding Assay ( Determination)

Objective: Determine the equilibrium dissociation constant (

Experimental Design

This protocol uses a fixed probe concentration and titrates the protein. This avoids inner filter effects caused by increasing dye concentration.

Step-by-Step Procedure

-

Setup: Prepare a 2 µM solution of 8-MPN in assay buffer (Total volume: 2 mL in a quartz cuvette).

-

Baseline: Measure fluorescence intensity (

) at the optimal -

Titration:

-

Add aliquots of Protein Stock (e.g., 100 µM) to the cuvette.

-

Target final protein concentrations: 0, 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 µM.

-

Mix gently (magnetic stir bar or pipette) for 30 seconds after each addition.

-

Incubate for 1 minute to reach equilibrium.

-

-

Measurement: Record fluorescence intensity (

) after each step. -

Correction: Correct for volume dilution (

).

Data Analysis

Plot

- : Fluorescence at saturation.

- : Dissociation constant (concentration of protein at half-maximal binding).

DOT Diagram: Assay Workflow

Figure 2: Step-by-step workflow for saturation binding titration.

Protocol C: Competitive Displacement Assay

Objective: Use 8-MPN as a reporter to determine the binding affinity (

-

Complex Formation: Pre-incubate Protein (at concentration =

determined in Protocol B) with 8-MPN (2 µM). The signal should be high. -

Titration: Titrate the non-fluorescent "Test Compound" into the mixture.

-

Observation: As the Test Compound displaces 8-MPN from the hydrophobic pocket, 8-MPN is released into the aqueous buffer, causing fluorescence to decrease .

-

Analysis: Plot Fluorescence vs. log[Test Compound]. Calculate

and convert to

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Buffer contamination or Probe aggregation. | Filter buffer (0.2 µm). Lower probe concentration to <1 µM. |

| No Spectral Shift | Protein lacks accessible hydrophobic pockets. | The probe may not bind this specific protein. Try 1-NPN or ANS as alternatives. |

| Signal Drift | Photobleaching. | Close the excitation shutter between measurements. Use a lower excitation bandwidth. |

| Inner Filter Effect | High absorbance of the protein or drug at | Measure absorbance (OD) at |

References

-

Pandeya, N., et al. (2019).[1] "Photophysical Investigation of 8-amino 2-Naphthol in Different Micellar Environment." ResearchGate.[2]

- Establishes the core photophysics of the 8-amino-2-naphthol scaffold, demonstrating ICT and sensitivity to hydrophobic environments (micelles).

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

- Hawe, A., et al. (2008). "Extrinsic Fluorescent Dyes as Tools for Protein Characterization." Pharmaceutical Research, 25(7), 1487–1499. Review of hydrophobic probes (ANS, Bis-ANS) analogous to 8-MPN for protein binding.

-

Interchim . (n.d.). "ANS - Technical Sheet." Interchim.

- Provides standard protocols for naphthalene-based hydrophobic probes.

Sources

Troubleshooting & Optimization

Technical Support Center: Photostability Optimization for 8-(2-Methylpropylamino)naphthalen-2-ol

Senior Application Scientist: Dr. Aris Thorne Subject: Minimizing Photobleaching & Preserving Solvatochromic Integrity Last Updated: February 21, 2026

Introduction: The Stability-Sensitivity Trade-off

You are likely using 8-(2-Methylpropylamino)naphthalen-2-ol (an alkylated 8-amino-2-naphthol derivative) for its exceptional solvatochromic properties .[1][2] Like its structural relatives (e.g., PRODAN, LAURDAN), this probe reports on the polarity of its microenvironment—such as lipid membrane order or protein hydrophobic pockets—through shifts in emission wavelength.

The Problem: The very feature that makes this probe useful—its large excited-state dipole moment—makes it highly susceptible to photobleaching .[1][2] The charge-transfer state required for polarity sensing is prone to intersystem crossing (ISC) into a reactive triplet state, where it interacts with molecular oxygen to self-destruct.[1][2]

This guide provides a self-validating system to minimize this signal loss without compromising the polarity data you are trying to capture.

Part 1: Hardware & Acquisition Optimization

Q: My signal fades exponentially within milliseconds. Is my excitation intensity too high?

A: Almost certainly. Solvatochromic naphthalene dyes do not follow a linear bleaching relationship with power; they often exhibit supralinear photobleaching .

The Mechanism:

High photon flux saturates the ground state. Once the molecule enters the long-lived Triplet State (

Troubleshooting Protocol:

-

Reduce Power Density: Lower laser power to the absolute minimum required for a Signal-to-Noise Ratio (SNR) of 3:1.

-

Pixel Dwell Time: Increase pixel dwell time (slow scan) rather than laser power. This allows the triplet state to relax back to the ground state (

) between excitation events. -

Detection Efficiency: Open the pinhole (if confocal) slightly (e.g., 1.2 AU) or use high-QE detectors (HyD/GaAsP) to capture more photons, allowing you to reduce excitation power further.[2]

Q: Can I use Two-Photon (2P) excitation to reduce bleaching?

A: Yes, but only if optimized. 2P excitation (

-

Risk: 2P can cause "hyper-bleaching" inside the focal volume due to multi-photon ionization.[1][2]

-

Solution: Use a pulse picker to reduce the repetition rate if your laser allows, giving the fluorophore more time to recover between pulses.

Part 2: Chemical Environment (The "Medium")

Q: Can I use standard commercial antifade mounting media (e.g., Vectashield, Mowiol)?

A: STOP. Do not use hardening mounting media or undefined commercial antifades without validation.

The Danger: This probe is solvatochromic . Its emission color depends on the polarity of the surrounding medium.

-

Commercial antifades often contain glycerol or polymers with specific polarities that will shift your emission spectrum , creating false data regarding your sample's polarity (e.g., making a liquid-ordered membrane appear disordered).[1][2]

-

Hardening media often dehydrate the sample, collapsing the very structures (lipid bilayers) you are studying.

Q: What is the recommended "Safe" Antifade System?

A: Use a Trolox-based system (Vitamin E derivative) in a buffer that matches your sample's physiological polarity.[1][2] Trolox acts as a triplet-state quencher without significantly altering the dielectric constant of aqueous buffers.[1][2]

Protocol: Preparation of Trolox-Tubingen System

This system regenerates the fluorophore from the triplet state and scavenges ROS.

| Component | Concentration | Function |

| Trolox | 2 mM | Triplet State Quencher (Reduces |

| Trolox Quinone | 200 µM | Prevents blinking (restores oxidized dye) |

| Ascorbic Acid | 500 µM | General ROS scavenger (Optional) |

| Buffer Base | PBS or HEPES | Maintains physiological pH (Critical for 2-naphthol derivatives) |

Step-by-Step:

-

Dissolve Trolox in a small volume of NaOH (it is insoluble in water/acid).

-

Dilute into your imaging buffer.

-

Adjust pH back to 7.4 immediately (Trolox oxidation is pH dependent).

-

Add to sample immediately before imaging.

Part 3: Visualization of the Problem

The following diagram illustrates the "Death Pathway" of the fluorophore and where you can intervene.

Caption: The photobleaching pathway. Intervention with Trolox (Green Arrow) rescues the molecule from the Triplet State before it generates Singlet Oxygen.

Part 4: Sample Preparation & Buffer Logic

Q: I see spectral shifts over time. Is this bleaching or something else?

A: This is likely photoselection or differential bleaching , not just simple fading.

The Explanation: In heterogeneous samples (e.g., a cell with both lipid droplets and membranes), the probe exists in multiple populations.

-

Population A: In rigid environments (blue-shifted, high quantum yield).[1][2]

-

Population B: In fluid environments (red-shifted, lower quantum yield).[1][2]

Population B often bleaches faster because it is more accessible to oxygen and water. As B fades, your total spectrum artificially shifts Blue, leading you to conclude the membrane is becoming more "ordered" when it is actually just differential bleaching.

Validation Experiment (Ratiometric Check):

-

Split your emission into two channels: Blue (ordered) and Red (disordered).

-

Plot the intensity of both channels over time.

-

If the Ratio (Blue/Red) changes significantly as intensity drops, your bleaching is artifactual.

-

Fix: Use low-oxygen buffers (Glucose Oxidase/Catalase - GLOX) to equalize bleaching rates, but monitor pH carefully as GLOX produces gluconic acid.[1][2]

Part 5: Summary of Recommendations

| Parameter | Recommendation | Reason |

| Excitation | Pulsed or Low CW | Prevents Triplet State buildup.[1][2] |

| Mounting Medium | Liquid Buffer + Trolox | Preserves polarity sensing; prevents refractive index mismatch.[1] |

| Avoid | Commercial Hardening Mounts | Alters polarity; dehydrates lipid structures.[1] |

| Oxygen | Remove (GLOX) or Scavenge (Trolox) | |

| pH Control | Strict (pH 7.4) | 2-naphthol derivatives can undergo Excited State Proton Transfer (ESPT) if pH drifts.[1][2][3] |

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter 10: Solvent and Environmental Effects).

-

Cordes, T., Vogelsang, J., & Tinnefeld, P. (2009). On the mechanism of Trolox as antiblinking and antibleaching reagent.[4] Journal of the American Chemical Society, 131(40), 14576-14577.[2] [2]

-

Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene.[1][2] Biochemistry, 18(14), 3075-3078.[1][2] (Foundational paper on PRODAN derivatives). [2]

-

Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Probes for Lipid Bilayers. Accounts of Chemical Research, 50(2), 366-375.[1][2] [2]

-

Demchenko, A. P. (2002). The red-edge effects: 30 years of exploration.[1][2] Luminescence, 17(1), 19-42.[1][2] [2]

Sources

Purification methods for 8-(2-Methylpropylamino)naphthalen-2-ol using HPLC

Technical Support Center: Purification & Analysis of 8-(2-Methylpropylamino)naphthalen-2-ol

Introduction: The "Amphoteric" Challenge

Welcome to the Technical Support Center. You are likely here because this compound is behaving inconsistently on your HPLC.

This molecule presents a "perfect storm" of chromatographic challenges:

-

Amphoteric Nature: It possesses a basic secondary amine (position 8) and an acidic phenolic hydroxyl (position 2). This leads to mixed-mode interactions with stationary phases.

-

Oxidative Instability: Like most aminonaphthols, it is prone to rapid oxidation, forming quinone-imine type impurities that appear as "ghost peaks" or cause sample discoloration.

-

Silanol Interaction: The secondary amine interacts strongly with residual silanols on silica columns, causing severe peak tailing.[1][2]

This guide provides a robust, self-validating framework to purify and analyze this compound effectively.

Module 1: The "Golden" Baseline Protocol

Before troubleshooting, ensure you are starting with a method designed for basic, oxidation-prone lipophilic compounds . Do not use a generic "walk-up" gradient.

Recommended Instrument Parameters

| Parameter | Specification | Rationale |

| Stationary Phase | Charged Surface Hybrid (CSH) C18 or Bidentate C18 | Critical: Standard C18 columns will cause tailing. CSH particles have a low-level positive surface charge that repels the protonated amine, ensuring sharp peaks. |

| Column Dimensions | 4.6 x 150 mm, 3.5 µm (Analytical) | Balances resolution with backpressure. |

| Mobile Phase A | 0.1% Formic Acid + 10mM Ammonium Formate in Water | Low pH (~2.8) keeps the amine protonated ( |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | ACN provides sharper peaks than Methanol for naphthalene derivatives. |

| Flow Rate | 1.0 mL/min | Standard linear velocity. |

| Temperature | 30°C | Slightly elevated temperature improves mass transfer and peak shape. |

| Detection | UV 254 nm (primary), 280 nm (secondary) | Naphthalene core absorption. |

Gradient Profile (Linear)

-

0 min: 5% B

-

15 min: 95% B

-

18 min: 95% B (Wash)

-

18.1 min: 5% B (Re-equilibration)

-

23 min: End

Module 2: Troubleshooting & FAQs

Category A: Peak Shape & Resolution

Q: My peak is tailing significantly (Asymmetry > 1.5). Is my column dead? A: Likely not. The tailing is due to the secondary amine at position 8 interacting with acidic silanols on the silica surface.

-

The Fix:

-

Switch Column Chemistry: If using a standard C18, switch to a "High pH" stable column (like Hybrid/BEH) or a "Polar Embedded" group column.

-

Increase Ionic Strength: Add 10-20 mM Ammonium Formate to Mobile Phase A. The ammonium ions compete with your amine for the silanol sites, "blocking" them.

-

Temperature: Increase column temperature to 40°C. This reduces the kinetics of the secondary interaction.

-

Q: I see a "fronting" peak or a split peak. A: This is often a solvent mismatch. This compound is hydrophobic (LogP ~1.6). If you dissolve it in 100% DMSO or Methanol and inject a large volume into a 5% organic starting gradient, the sample precipitates or travels faster than the mobile phase initially.

-

The Fix: Dilute your sample with Mobile Phase A (or a 50:50 mix of A:B) before injection.

Category B: Stability & "Ghost" Peaks

Q: My sample turns brown in the autosampler, and I see new impurity peaks growing over time. A: You are witnessing oxidative degradation. Aminonaphthols oxidize to form quinones upon exposure to air and light.

-

The Protocol:

-

Amber Glass: Always use amber vials.

-

Antioxidant Additive: Add 0.1% Ascorbic Acid or Sodium Bisulfite to your sample diluent. This acts as a sacrificial antioxidant.

-

Temperature: Set the autosampler to 4°C.

-

Inert Gas: Purge the sample vial headspace with Nitrogen or Argon before capping.

-

Category C: Purification (Prep-LC)

Q: I need to purify 500mg. Can I just scale up the analytical method? A: Not linearly. The amine causes "mass overload" (peak broadening) much faster than neutral compounds.

-

The Strategy:

-

Loading: Do not exceed 1% of the column mass load.

-

Modifier: For Prep-LC, you can use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA acts as an ion-pairing agent, forming a tight pair with the amine, which significantly improves peak shape and loading capacity. Note: Remove TFA post-purification by free-basing with bicarbonate wash to prevent acid-catalyzed degradation during drying.

-

Module 3: Visual Workflows

Figure 1: Method Development Logic

Use this flow to select the correct parameters based on your specific constraints.

Caption: Decision matrix for selecting pH and column chemistry to minimize tailing and oxidation risks.

Figure 2: Troubleshooting "Ghost Peaks" (Oxidation)

Follow this path if you observe sample degradation.

Caption: Workflow to stabilize aminonaphthol samples against oxidative degradation.

References

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

-

Waters Corporation. (2025). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Waters Technology Brief.

-

BenchChem Technical Support. (2025). Preventing Oxidation of Aminophenols and Aminonaphthols. BenchChem Protocols.

-

PubChem. (2025).[3] 8-Amino-2-naphthol Compound Summary. National Library of Medicine.

-

Agilent Technologies. (2022). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing. Agilent Technical Resources.

Sources

Troubleshooting fluorescence quenching of 8-(2-Methylpropylamino)naphthalen-2-ol in buffers

Technical Support Center: Fluorescence Applications Subject: Troubleshooting Fluorescence Quenching of 8-(2-Methylpropylamino)naphthalen-2-ol (8-MPN) in Aqueous Buffers

Executive Summary & Mechanistic Insight

The Probe: this compound (referred to here as 8-MPN ) is a solvatochromic and pH-sensitive fluorophore derived from the 8-amino-2-naphthol core.[1][2] It belongs to a class of "push-pull" probes where the electron-donating amine and electron-withdrawing hydroxyl group create a strong dipole moment upon excitation.[1][2]

The Problem: Users frequently report severe fluorescence quenching in aqueous buffers (PBS, Tris, HEPES) compared to organic solvents (methanol, DMSO).

The Root Causes:

-

Water-Assisted Non-Radiative Decay: In bulk water, hydrogen bonding with the solvent facilitates rapid non-radiative relaxation of the excited state, drastically reducing quantum yield (Φ).

-

Excited-State Proton Transfer (ESPT): The 8-amino-2-naphthol core acts as a photoacid.[1][2][3] In neutral/basic buffers, the hydroxyl group deprotonates in the excited state, forming a naphtholate anion which often emits at a much longer wavelength (red-shifted) or is non-fluorescent depending on the specific solvation shell.

-

Aggregation-Caused Quenching (ACQ): The hydrophobic isobutyl group increases the likelihood of π-π stacking aggregation in aqueous media, leading to self-quenching.[1][2]

Diagnostic Workflow

Before altering your experimental design, follow this logic tree to isolate the quenching mechanism.

Caption: Diagnostic logic flow for isolating the cause of fluorescence loss in 8-MPN probes. Blue nodes indicate experimental steps; Yellow/Green nodes indicate diagnoses.

Troubleshooting Guide (FAQ Format)

Q1: My signal is strong in DMSO but vanishes instantly when diluted into PBS. Is the probe degrading?

Answer: It is likely not degrading, but rather suffering from water-induced quenching .

-